molecular formula C11H17NO2 B3352715 tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate CAS No. 50585-36-9

tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

Cat. No. B3352715
CAS RN: 50585-36-9
M. Wt: 195.26 g/mol
InChI Key: GWXRCRIYSPTHPL-UHFFFAOYSA-N
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Description

“tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate”, also known as “N-Boc-3-pyrrolidine”, is a chemical compound with the molecular formula C9H15NO2 . It is an important synthetic intermediate in the production of a variety of compounds used in biological and medicinal research.


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate” is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle .


Chemical Reactions Analysis

“tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate” may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It is also used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.22 and a density of 0.981g/mL at 25°C . It has a melting point range of 40.0 to 44.0 °C and a boiling point of 208°C . It is slightly soluble in water .

Scientific Research Applications

Synthesis of Chiral Bipyrroles

Research by Skowronek and Lightner (2003) explored the synthesis of chiral 3,3′-Di-tert-butyl-2,2′-bipyrrole from tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate. They noted that the tert-butyl groups restrict rotation around the bipyrrole bond, leading to axial chirality. This finding contributes to the understanding of chiral bipyrroles' synthesis and structural properties (Skowronek & Lightner, 2003).

Photocyclodimerization Studies

The work by Kopf, Wrobel, and Margaretha (1998) investigated the photocyclodimerization of tert-Butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate. Their study revealed the formation of complex structures upon irradiation, providing insight into photochemical reactions involving pyrrole derivatives (Kopf, Wrobel, & Margaretha, 1998).

Exploring Pyrrole Reactivity

Hill, Imam, McNab, and O'Neill (2009) conducted research on the reactivity of 3-hydroxy-1H-pyrrole derived from tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate. Their findings showed that 3-hydroxy-1H-pyrrole reacts with electrophiles predominantly at the 2-position, contributing to the understanding of pyrrole reactivity and potential applications in organic synthesis (Hill et al., 2009).

Mukaiyama Crossed-Aldol-Type Reaction

Vallat, Buciumas, Neier, and Stoeckli-Evans (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction using tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives. Their study provides valuable insights into the stereochemical outcomes of such reactions, important for developing asymmetric synthetic methodologies (Vallat et al., 2009).

Regio-Selective Synthesis

Nguyen, Schiksnis, and Michelotti (2009) demonstrated a regio-selective synthesis method using tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate. Their approach allows for selective substitutions at specific positions on the pyrrole ring, which is crucial for the synthesis of complex organic compounds (Nguyen, Schiksnis, & Michelotti, 2009).

Mechanism of Action

The exact mechanism of action of “tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate” depends on its application. In the synthesis of ß-aryl-GABA analogues, it likely acts as a precursor or intermediate .

Future Directions

The future directions of “tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate” are likely to be influenced by advances in the fields of medicinal chemistry and drug discovery. As an important synthetic intermediate, its applications may expand with the development of new synthetic methods and the discovery of new therapeutic targets .

properties

IUPAC Name

tert-butyl 2,5-dimethylpyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXRCRIYSPTHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575174
Record name tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

CAS RN

50585-36-9
Record name tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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